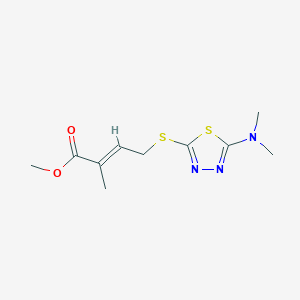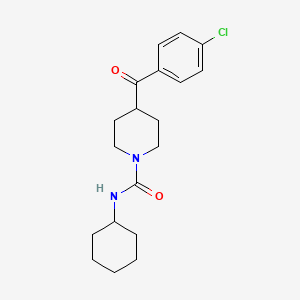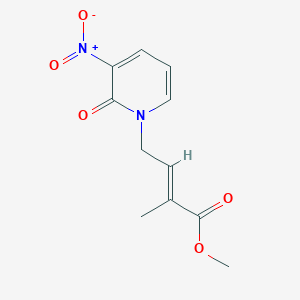
Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate has been studied for its potential applications in scientific research. One of the most promising areas of research involves the compound’s ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. This inhibition may have therapeutic implications for the treatment of cancer, autoimmune diseases, and other conditions.
Mécanisme D'action
The mechanism of action of Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate involves the inhibition of protein tyrosine phosphatases. These enzymes play a critical role in regulating cell signaling pathways, and their dysregulation has been implicated in a variety of diseases. By inhibiting these enzymes, Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate may help to restore normal cellular function.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate has been studied for its biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target these enzymes without affecting other cellular processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate. One area of focus is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research involves the use of the compound in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Finally, there is interest in exploring the potential of Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate in the treatment of autoimmune diseases and other conditions.
Méthodes De Synthèse
The synthesis of Methyl 4-((5-(dimethylamino)-1,3,4-thiadiazol-2-yl)thio)-2-methylbut-2-enoate involves the reaction of 5-(dimethylamino)-1,3,4-thiadiazol-2-thiol with methyl 2-methylbut-2-enoate in the presence of a base. The resulting compound has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
methyl (E)-4-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7(8(14)15-4)5-6-16-10-12-11-9(17-10)13(2)3/h5H,6H2,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMLGNJWHNNTM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NN=C(S1)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CSC1=NN=C(S1)N(C)C)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)

![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)

![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)

![2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7581440.png)
![3-[[4-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581447.png)
